![molecular formula C14H13NO4 B1673745 Kokusaginine CAS No. 484-08-2](/img/structure/B1673745.png)
Kokusaginine
Overview
Description
Kokusaginine is a bioactive alkaloid extracted from various plant sources, including Ruta graveolens L. and Ptelea trifoliata. It is characterized by its trimethoxyfuroquinoline structure, which contributes to its diverse biological activities . This compound has garnered significant interest due to its potential therapeutic applications and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kokusaginine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furoquinoline core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of methoxy groups at specific positions on the furoquinoline core using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. The process includes:
Extraction: Plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Partitioning: The extract is partitioned using solvents of varying polarity to isolate this compound.
Purification: Further purification is achieved through techniques like column chromatography or crystallization.
Chemical Reactions Analysis
Kokusaginine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated furoquinoline compounds.
Scientific Research Applications
Pharmacological Properties
Kokusaginine exhibits a wide range of biological activities, making it a candidate for various therapeutic applications. Below are some key pharmacological properties:
- Antiviral Activity : this compound has demonstrated antiviral effects against hepatitis C virus (HCV) with an IC50 value of 6.4 μg/mL, indicating its potential as an antiviral agent in treating HCV infections .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the activation of the PI3K/AKT signaling pathway, which is crucial in the development of renal fibrosis. This suggests its utility in managing inflammatory conditions and fibrosis .
- Anticancer Properties : this compound has shown promise in inhibiting the proliferation of cancer cells, particularly multi-drug-resistant breast cancer cells (MCF-7/ADR). It also inhibits P-glycoprotein function, which is often implicated in drug resistance .
- Neuroprotective Effects : The compound has been evaluated for its potential as an anti-Alzheimer's disease agent by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegeneration .
- Antiparasitic Activity : this compound has shown effectiveness against various protozoan parasites, including Plasmodium falciparum and Trypanosoma cruzi, highlighting its potential in treating malaria and Chagas disease .
Case Study 1: Anti-inflammatory Activity
A study investigated the effect of this compound on renal fibrosis in animal models. The results indicated significant reductions in fibrosis markers and inflammation, supporting its use as a therapeutic agent for kidney diseases. The compound was found to effectively modulate inflammatory pathways, providing a basis for further clinical studies .
Case Study 2: Anticancer Efficacy
In vitro experiments demonstrated that this compound effectively inhibited the growth of MCF-7/ADR breast cancer cells. The compound's ability to overcome drug resistance mechanisms was attributed to its interaction with P-glycoprotein, suggesting a novel approach for treating resistant cancer types .
Case Study 3: Neuroprotective Potential
This compound was evaluated for its inhibitory effects on AChE and BChE in a laboratory setting. The findings revealed that it could serve as a lead compound for developing new treatments for Alzheimer's disease due to its significant inhibitory action against these enzymes .
Comparative Data Table
The following table summarizes the key applications and findings related to this compound:
Application | Mechanism of Action | Key Findings |
---|---|---|
Antiviral | Inhibition of viral replication | IC50 = 6.4 μg/mL against HCV |
Anti-inflammatory | Inhibition of PI3K/AKT pathway | Reduces renal fibrosis markers |
Anticancer | Inhibition of cell proliferation | Effective against MCF-7/ADR cells |
Neuroprotective | AChE and BChE inhibition | Potential anti-Alzheimer's agent |
Antiparasitic | Direct action on protozoan parasites | Effective against Plasmodium and Trypanosoma |
Mechanism of Action
Kokusaginine exerts its effects through several mechanisms:
Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anti-inflammatory Effects: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines
Comparison with Similar Compounds
Kokusaginine is unique among furoquinoline alkaloids due to its specific trimethoxy substitution pattern. Similar compounds include:
Dictamnine: Another furoquinoline alkaloid with antimicrobial properties.
Skimmianine: Known for its anti-inflammatory and antimicrobial activities.
γ-Fagarine: Exhibits similar biological activities but differs in its substitution pattern
Biological Activity
Kokusaginine, a bioactive compound derived from Ruta graveolens and other plants, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.
Pharmacokinetics and Bioavailability
Recent studies have emphasized the importance of understanding the pharmacokinetics (PK) of this compound, particularly its bioavailability and metabolic stability. A study conducted on Sprague Dawley rats utilized ultra-high-performance liquid chromatography (UPLC) to quantify this compound in plasma and tissue homogenates. Key findings include:
- Absolute Bioavailability : 71.13 ± 12.75%, indicating favorable oral absorption.
- Sex-Specific Variability : Significant differences in PK parameters were observed based on sex, affecting the Area Under the Moment Curve (AUMC) in both plasma and brain tissue (p < 0.05) .
These findings suggest that gender differences play a crucial role in the metabolism and distribution of this compound, underscoring the need for sex-specific assessments in clinical applications.
Anticancer Activity
This compound exhibits promising anticancer properties, particularly against various human cancer cell lines. Research highlights include:
- Cytotoxicity : this compound showed selective cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating significant inhibition of cell proliferation .
- Mechanism of Action : The compound induces apoptosis in multidrug-resistant cancer cells by inhibiting tubulin assembly and reducing P-glycoprotein (P-gp) levels, which are associated with drug resistance .
The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Induction of apoptosis |
MDA-MB-231 | 25 | Inhibition of tubulin assembly |
K562 (CML) | 30 | Selective cytotoxicity |
Cholinesterase Inhibition
This compound has been identified as a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease due to its cholinesterase inhibitory activity:
- Acetylcholinesterase (AChE) Inhibition : IC50 = 70.24 ± 2.87 µg/mL.
- Butyrylcholinesterase (BChE) Inhibition : IC50 = 61.40 ± 3.67 µg/mL .
Molecular docking studies revealed that this compound interacts with key residues in the active sites of AChE and BChE, suggesting its potential as a lead compound for developing anti-Alzheimer agents.
Antibacterial Activity
In addition to its anticancer properties, this compound exhibits antibacterial effects against pathogens such as Streptococcus mutans and Streptococcus sobrinus. The methanolic extract from which this compound is derived demonstrated significant antibacterial activity, highlighting its potential use in dental care and infection control .
Properties
IUPAC Name |
4,6,7-trimethoxyfuro[2,3-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-16-11-6-9-10(7-12(11)17-2)15-14-8(4-5-19-14)13(9)18-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXRVFXQIKPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197506 | |
Record name | Kokusaginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-08-2 | |
Record name | Kokusaginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kokusaginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kokusaginine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Kokusaginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KOKUSAGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1753DK5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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